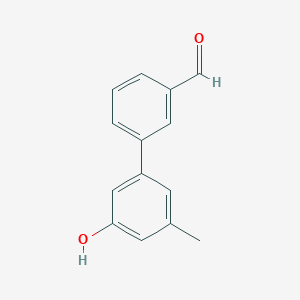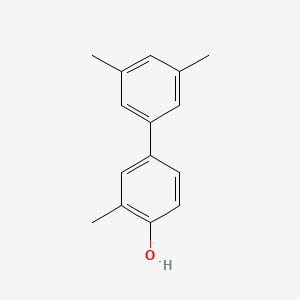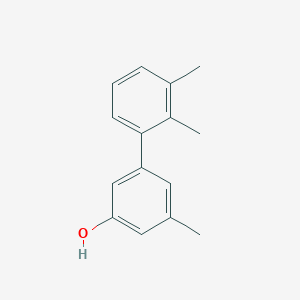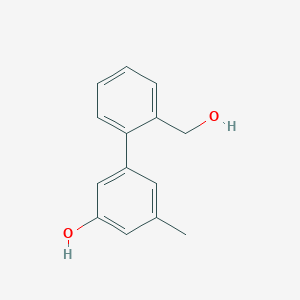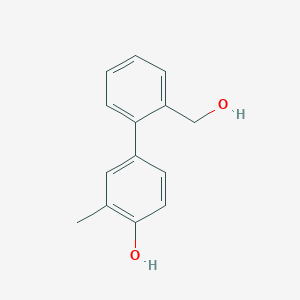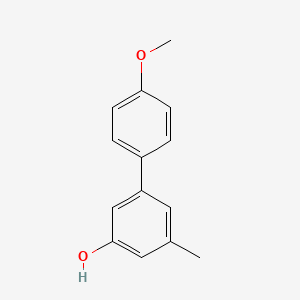
5-(2-Methoxyphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxyphenyl)-2-methylphenol, 95% is an organic compound that belongs to the class of phenols. It is a white crystalline solid with a melting point of 108-110°C and is insoluble in water. It is widely used in pharmaceuticals, agrochemicals, and other industrial applications due to its unique properties. In
Applications De Recherche Scientifique
5-(2-Methoxyphenyl)-2-methylphenol, 95% is widely used in scientific research due to its unique properties. It has been used as a substrate for the synthesis of various compounds, including drugs and agrochemicals. It is also used as a reagent in the synthesis of polymers and as a catalyst in organic reactions. In addition, it has been used as a model compound to study the mechanism of action of various enzymes.
Mécanisme D'action
The mechanism of action of 5-(2-Methoxyphenyl)-2-methylphenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and is involved in the regulation of various biochemical pathways. It is also believed to interact with certain receptors in the body, resulting in physiological changes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Methoxyphenyl)-2-methylphenol, 95% are not fully understood. However, it is believed to interact with certain enzymes and receptors in the body, resulting in changes in biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, resulting in changes in cellular metabolism. In addition, it has been shown to modulate the expression of certain genes, resulting in changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2-Methoxyphenyl)-2-methylphenol, 95% in laboratory experiments has several advantages and limitations. One of the major advantages of using this compound is its high purity, which is essential for accurate results. In addition, it is relatively easy to synthesize and is stable under a wide range of conditions. However, one of the major limitations is its insolubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for the research and application of 5-(2-Methoxyphenyl)-2-methylphenol, 95%. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted to identify new applications for this compound, such as in drug development or agrochemicals. Finally, further research could be conducted to optimize the synthesis of this compound to improve its purity and yield.
Méthodes De Synthèse
The synthesis of 5-(2-Methoxyphenyl)-2-methylphenol, 95% is typically conducted via the Williamson ether synthesis. This reaction involves the reaction of a phenol with an alkyl halide in the presence of a base catalyst. The base catalyst helps to activate the alkyl halide and facilitates the formation of the ether bond. The yield of this reaction is typically high and can be optimized by varying the reaction conditions.
Propriétés
IUPAC Name |
5-(2-methoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-7-8-11(9-13(10)15)12-5-3-4-6-14(12)16-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFVABLAWAZMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683730 |
Source


|
| Record name | 2'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-83-1 |
Source


|
| Record name | 2'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

